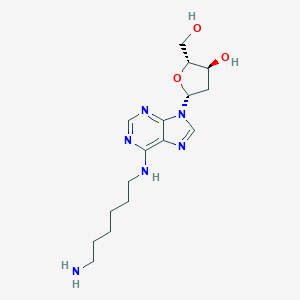

N6-(6-Aminohexyl)-2'-deoxyadenosine

説明

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N6O3/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(24)12(8-23)25-13/h9-13,23-24H,1-8,17H2,(H,18,19,20)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGAGWFLDCAWGN-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N6-(6-Aminohexyl)-2'-deoxyadenosine: A Versatile Tool in Molecular Biology and Drug Discovery

Introduction: Deconstructing the Molecule

N6-(6-Aminohexyl)-2'-deoxyadenosine is a modified nucleoside, derived from 2'-deoxyadenosine, a fundamental component of DNA.[1][2] Its structure is distinguished by the covalent attachment of a six-carbon aminohexyl chain to the N6 position of the adenine base.[1][3] This modification introduces a terminal primary amine group at the end of a flexible spacer arm, which is the key to its broad utility in biochemical applications. Unlike its parent molecule, which is primarily a building block for DNA, N6-(6-Aminohexyl)-2'-deoxyadenosine is valued not for its role in genetics, but as a versatile chemical scaffold. The terminal amine serves as a reactive handle, allowing for its conjugation to solid supports, fluorescent dyes, and other molecules, thereby creating highly specific probes and purification media.

Physicochemical Properties

A thorough understanding of the molecule's properties is essential for its effective use in experimental design. The key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 147218-60-8 | [1][3][4] |

| Molecular Formula | C₁₆H₂₆N₆O₃ | [1][3][4] |

| Molecular Weight | 350.42 g/mol | [1][4] |

| Boiling Point (Predicted) | 657.7 ± 65.0 °C | [1] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [1] |

| Storage Conditions | Store at < -15°C in a well-sealed container | [3] |

| SMILES String | C1NCCCCCCN)CO">C@@HO | [3] |

The Cornerstone Application: Affinity Chromatography

The most prominent application of N6-(6-Aminohexyl)-2'-deoxyadenosine is in the creation of affinity chromatography resins for the purification of adenosine-binding proteins.[5][6] The hexyl chain acts as a spacer arm, projecting the adenosine ligand away from the matrix backbone. This spatial separation minimizes steric hindrance, allowing proteins to access and bind to the immobilized ligand with high specificity. This technique is particularly powerful for isolating classes of enzymes like kinases, dehydrogenases, and other ATPases that share a common affinity for adenosine-based cofactors.[5][6][7]

Workflow for Affinity Resin Preparation and Protein Purification

The following diagram and protocols outline the complete workflow, from resin activation to the elution of a purified protein.

Caption: Workflow for preparing and using an adenosine affinity resin.

Protocol 1: Preparation of N6-(6-Aminohexyl)-2'-deoxyadenosine-Agarose Resin

This protocol is based on the well-established cyanogen bromide (CNBr) activation method.[6] CAUTION: CNBr is highly toxic and should be handled with extreme care in a certified chemical fume hood with appropriate personal protective equipment.

-

Bead Preparation: Swell 10 mL of Sepharose 4B or a similar cross-linked agarose matrix in deionized water, then wash thoroughly with 200 mL of water on a sintered glass funnel.

-

Activation: Transfer the washed gel to a beaker in a fume hood and add an equal volume of 2 M sodium carbonate. Cool the slurry to 4°C in an ice bath. With vigorous stirring, slowly add 1 g of CNBr. Maintain the pH around 11 by adding 8 M NaOH as needed. The reaction is complete in approximately 10-15 minutes.

-

Washing: Immediately wash the activated gel on a sintered glass funnel with 500 mL of ice-cold 1 mM HCl, followed by 200 mL of ice-cold 0.1 M NaHCO₃ buffer (pH 8.5). Do not allow the gel to dry.

-

Coupling: Immediately transfer the washed, activated gel to a solution of N6-(6-Aminohexyl)-2'-deoxyadenosine (typically 50-100 mg) dissolved in 20 mL of 0.1 M NaHCO₃ buffer (pH 8.5). Gently mix on a rotary shaker overnight at 4°C. The primary amine of the ligand displaces the cyanate ester group on the matrix, forming a stable covalent bond.

-

Blocking: To cap any remaining reactive sites, collect the gel by filtration and resuspend it in 20 mL of 1 M ethanolamine (pH 8.0) for 4 hours at room temperature.

-

Final Wash: Wash the final resin extensively with 200 mL of the coupling buffer (0.1 M NaHCO₃), followed by 200 mL of an acidic buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0), and finally re-equilibrate with a neutral storage buffer (e.g., PBS with 0.02% sodium azide). Store at 4°C.

Protocol 2: Purification of a Kinase using the Prepared Affinity Resin

-

Column Preparation: Pack the prepared resin into a suitable chromatography column. Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5).

-

Sample Loading: Load a clarified cell lysate containing the target kinase onto the column at a slow flow rate (e.g., 0.5 mL/min) to maximize binding.

-

Washing: Wash the column with 10-20 CV of binding buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound kinase using the binding buffer supplemented with a competitive ligand. A common strategy is to use a gradient or step elution with 1-10 mM ATP. Alternatively, a high salt concentration (e.g., 1 M NaCl) can be used to disrupt the interaction.

-

Fraction Collection: Collect fractions during the elution step and analyze them by SDS-PAGE and a kinase activity assay to identify the fractions containing the purified protein.

A Scaffold for Labeled Probes and Nucleotides

The true versatility of the N6-aminohexyl linker is demonstrated in its use as a precursor for creating a vast array of molecular probes. The terminal amine is readily conjugated to molecules with amine-reactive groups (e.g., NHS esters, isothiocyanates), such as fluorescent dyes, quenchers, and biotin.

While the nucleoside itself can be labeled, it is more common to first convert it to its 5'-triphosphate form, N6-(6-Aminohexyl)-2'-deoxyadenosine-5'-triphosphate (ah-dATP).[8] This modified dATP can substitute for the natural nucleotide in enzymatic reactions like PCR, DNA sequencing, and nick translation, thereby incorporating a label into newly synthesized DNA.

Caption: Synthesis pathway for creating labeled dATP analogs.

Common Labeled Derivatives of ah-dATP

The triphosphate form has been conjugated to a wide range of fluorophores, enabling applications in multicolor fluorescence-based assays.

| Derivative Name | Fluorophore | Excitation (λexc) | Emission (λem) | Source |

| N6-(6-Aminohexyl)-dATP-5-FAM | 5-FAM | 492 nm | 517 nm | [9][10] |

| N6-(6-Aminohexyl)-dATP-Texas Red | Texas Red® | Not specified | Not specified | [11] |

| N6-(6-Aminohexyl)-dATP-ATTO-665 | ATTO 665 | 662 nm | 680 nm | [12] |

| N6-(6-Aminohexyl)-dATP-ATTO-540Q | ATTO 540Q | 543 nm | Quencher | [13] |

Applications in Purinergic Signaling Research

Beyond its role as a bioconjugation tool, N6-(6-Aminohexyl)-2'-deoxyadenosine and its derivatives serve as ligands for studying the "purinome".[14] The purinome encompasses the complex system of purinergic receptors (e.g., adenosine receptors A₁, A₂ₐ, A₂ᵦ, A₃), ectonucleotidases that metabolize extracellular nucleotides, and transporters.[15] By modifying the adenosine core, researchers can develop agonists or antagonists with altered selectivity and metabolic stability, helping to dissect the roles of different receptor subtypes in physiological and pathological processes.[14][15]

Caption: Simplified model of the purinergic signaling system (Purinome).

Chemical Synthesis Routes

The synthesis of N6-substituted adenosine derivatives is well-documented. A highly efficient one-step method involves the treatment of 2'-deoxyinosine with the desired amine (in this case, 1,6-hexanediamine) in the presence of a coupling agent like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).[16] This approach avoids the need for protecting the sugar hydroxyl groups, making the synthesis more facile and yielding the final product in high purity.[16]

Conclusion

N6-(6-Aminohexyl)-2'-deoxyadenosine is more than just a modified nucleoside; it is a fundamental tool that bridges chemistry and biology. The strategic placement of a primary amine on a flexible spacer arm transforms the deoxyadenosine scaffold into a versatile platform for a multitude of applications. Its primary utility in affinity chromatography has enabled the purification of countless adenosine-binding proteins, while its role as a precursor for labeled nucleotides has been instrumental in the development of advanced molecular assays. For researchers in biochemistry, drug discovery, and molecular biology, a thorough understanding of this molecule's properties and potential is essential for designing innovative and effective experiments.

References

-

Jena Bioscience. (2021). Safety data sheet: N6-(6-Aminohexyl)-2'-deoxyadenosine-5'-triphosphate, labeled with 5 FAM. Retrieved from [Link]

-

Jena Bioscience. (2021). Safety data sheet: N6-(6-Aminohexyl)-dATP-Texas Red. Retrieved from [Link]

-

Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-dATP-ATTO-665. Retrieved from [Link]

-

Lindberg, M., Larsson, P. O., & Mosbach, K. (1974). The synthesis of three AMP-analogues: N6-(6-aminohexyl)-adenosine 5'-monophosphate, N6-(6-aminohexyl)-adenosine 2',5'-bisphosphate, and N6-(6-aminohexyl)-adenosine 3',5'-bisphosphate and their application as general ligands in biospecific affinity chromatography. European Journal of Biochemistry, 47(1), 81-89. Retrieved from [Link]

-

Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-dATP. Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). N6-(6-Aminohexyl)-2'-deoxyadenosine. Retrieved from [Link]

-

Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-ATP. Retrieved from [Link]

-

Yamazaki, Y., Maeda, H., & Suzuki, H. (1977). Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents. European Journal of Biochemistry, 77(3), 511-520. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Affinity Chromatography. Retrieved from [Link]

-

Wan, J., & Li, Z. (2005). A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives. Organic Letters, 7(26), 5877-5880. Retrieved from [Link]

-

Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-dATP, Sodium salt. Retrieved from [Link]

-

Wikipedia. (n.d.). Deoxyadenosine. Retrieved from [Link]

-

Lambert iGEM. (2023). Protein Purification. Retrieved from [Link]

-

Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-dATP-ATTO-540Q. Retrieved from [Link]

-

Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-dATP-5-FAM. Retrieved from [Link]

-

Lowe, C. R., Harvey, M. J., & Dean, P. D. G. (1974). Affinity Chromatography on Immobilised Adenosine 5'-monophosphate. European Journal of Biochemistry, 41, 341-345. Retrieved from [Link]

Sources

- 1. N6-(6-AMINOHEXYL)-2'-DEOXYADENOSINE CAS#: 147218-60-8 [amp.chemicalbook.com]

- 2. Deoxyadenosine - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. The synthesis of three AMP-analogues: N6-(6-aminohexyl)-adenosine 5'-monophosphate, N6-(6-aminohexyl)-adenosine 2',5'-bisphosphate, and N6-(6-aminohexyl)-adenosine 3',5'-bisphosphate and their application as general ligands in biospecific affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N6-(6-Aminohexyl)-dATP, Adenosines labeled with free Amino groups (-NH2) - Jena Bioscience [jenabioscience.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. N6-(6-Aminohexyl)-dATP-5-FAM, N6-(6-Amino)hexyl-dATP - Jena Bioscience [jenabioscience.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. N6-(6-Aminohexyl)-dATP-ATTO-665, N6-(6-Amino)hexyl-dATP - Jena Bioscience [jenabioscience.com]

- 13. N6-(6-Aminohexyl)-dATP-ATTO-540Q, N6-(6-Amino)hexyl-dATP - Jena Bioscience [jenabioscience.com]

- 14. N6-(6-Aminohexyl)-dATP, Modified dATPs - Jena Bioscience [jenabioscience.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Applications of N6-(6-Aminohexyl)-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N6-(6-Aminohexyl)-2'-deoxyadenosine, a critical modified nucleoside in biomedical research and drug development. The document delves into its structural features, physicochemical properties, and stability, offering a foundation for its effective utilization in the laboratory. Detailed protocols for its synthesis, purification, and application in affinity chromatography and bioconjugation are presented, underscored by the scientific rationale behind each step. Furthermore, this guide explores the role of N6-substituted deoxyadenosine derivatives as signaling molecules, particularly as agonists for adenosine receptors, and illustrates the downstream signaling cascades. This document is intended to be a valuable resource for researchers and professionals seeking to leverage the unique functionalities of N6-(6-Aminohexyl)-2'-deoxyadenosine in their scientific endeavors.

Introduction: The Versatility of a Modified Nucleoside

N6-(6-Aminohexyl)-2'-deoxyadenosine is a synthetic derivative of 2'-deoxyadenosine, a fundamental component of deoxyribonucleic acid (DNA).[1] The key modification in this molecule is the attachment of a six-carbon amino-terminated linker to the N6 position of the adenine base. This seemingly simple alteration imbues the molecule with a versatile functionality that extends far beyond its structural role in nucleic acids. The terminal primary amine of the hexyl chain serves as a reactive handle, enabling the conjugation of N6-(6-Aminohexyl)-2'-deoxyadenosine to a wide array of other molecules, including proteins, fluorescent dyes, and solid supports. This adaptability has made it an invaluable tool in various biochemical and molecular biology applications, ranging from the purification of interacting proteins to the construction of sophisticated bioconjugates for diagnostic and therapeutic purposes. This guide will provide a deep dive into the chemical underpinnings of this versatile molecule and its practical applications.

Core Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of N6-(6-Aminohexyl)-2'-deoxyadenosine is paramount for its successful application. These properties dictate its behavior in different experimental settings, from its solubility in various solvents to its stability under different storage and reaction conditions.

Structural and Molecular Characteristics

The foundational structure of N6-(6-Aminohexyl)-2'-deoxyadenosine consists of a deoxyadenosine core with an aminohexyl group attached to the exocyclic amino group of the adenine base.

| Property | Value | Source(s) |

| Chemical Formula | C16H26N6O3 | [1] |

| Molecular Weight | 350.42 g/mol | [1] |

| CAS Number | 147218-60-8 | [1] |

| Appearance | White to off-white solid | [2] |

Solubility Profile

Practical Guidance: For preparing stock solutions, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute with the aqueous buffer of choice to the desired final concentration.

Stability and Storage

The stability of N6-(6-Aminohexyl)-2'-deoxyadenosine is crucial for ensuring its integrity and functionality over time and under various experimental conditions.

-

Thermal Stability: As a solid, the compound is generally stable when stored at low temperatures. For long-term storage, it is recommended to keep the solid compound at -20°C.[4] Solutions of the compound, particularly in aqueous buffers, are best prepared fresh. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize degradation.

-

pH Stability: The glycosidic bond linking the deoxyribose sugar to the adenine base is susceptible to cleavage under acidic conditions (depurination). While specific data for this compound is lacking, the stability of nucleosides generally decreases at lower pH. It is advisable to maintain solutions at a neutral or slightly basic pH (pH 7-8) to ensure long-term stability.

Synthesis and Purification

The synthesis of N6-(6-Aminohexyl)-2'-deoxyadenosine is typically achieved through a nucleophilic substitution reaction. The following protocol is a representative method adapted from established procedures for the synthesis of N6-substituted adenosine analogs.[5][6]

Synthetic Workflow

Caption: A generalized workflow for the synthesis of N6-(6-Aminohexyl)-2'-deoxyadenosine.

Detailed Synthesis Protocol

Materials:

-

6-Chloro-2'-deoxyadenosine

-

1,6-Hexanediamine

-

Anhydrous ethanol or DMSO

-

Triethylamine (optional, as a base)

-

Reaction vessel with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-Chloro-2'-deoxyadenosine (1 equivalent) in anhydrous ethanol or DMSO.

-

Addition of Reactants: Add a significant excess of 1,6-Hexanediamine (e.g., 10-20 equivalents) to the solution. The large excess drives the reaction to completion and minimizes the formation of bis-substituted byproducts. If desired, triethylamine (2-3 equivalents) can be added to act as a base and scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or to a temperature of 80-100°C (for DMSO) and stir for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Initial Purification: The crude residue can be washed with a non-polar solvent like diethyl ether or hexane to remove excess 1,6-hexanediamine.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude product is essential to obtain high-purity N6-(6-Aminohexyl)-2'-deoxyadenosine. Reversed-phase HPLC is a highly effective method for this purpose.

HPLC System and Parameters:

-

Column: A C18 reversed-phase column is suitable for this separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M triethylammonium acetate, TEAA, pH 7.0) and an organic solvent (e.g., acetonitrile) is typically used.

-

Detection: UV detection at 260 nm is effective for monitoring the elution of the product.

Protocol:

-

Sample Preparation: Dissolve the crude product in the initial mobile phase buffer.

-

Injection and Elution: Inject the sample onto the equilibrated HPLC column. Elute the compound using a linear gradient of increasing acetonitrile concentration.

-

Fraction Collection: Collect the fractions corresponding to the major product peak.

-

Product Recovery: Pool the pure fractions and remove the solvents by lyophilization to obtain the final product as a white solid.

Applications in Research and Development

The unique chemical structure of N6-(6-Aminohexyl)-2'-deoxyadenosine underpins its utility in a variety of powerful applications.

Affinity Chromatography

The terminal amine of the hexyl linker allows for the covalent immobilization of N6-(6-Aminohexyl)-2'-deoxyadenosine onto a solid support, such as agarose beads, creating an affinity matrix. This matrix can then be used to purify proteins that bind to adenosine or deoxyadenosine.

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thermo Scientific Chemicals N6-Methyl-2'-deoxyadenosine, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. aquila.usm.edu [aquila.usm.edu]

- 6. Enzymatic bypass of an N6-deoxyadenosine DNA–ethylene dibromide–peptide cross-link by translesion DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N6-(6-Aminohexyl)-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and efficient protocol for the synthesis of N6-(6-Aminohexyl)-2'-deoxyadenosine, a crucial molecule in various biomedical research and drug development applications. This document provides an in-depth exploration of a highly effective one-pot synthesis strategy commencing from 2'-deoxyinosine. The guide elucidates the underlying chemical principles, furnishes a meticulous step-by-step experimental protocol, and outlines the necessary analytical techniques for the characterization of the final product. Designed for researchers, scientists, and professionals in the field of drug development, this guide aims to provide both the practical methodology and the theoretical understanding necessary for the successful synthesis of this important nucleoside analogue.

Introduction: The Significance of N6-(6-Aminohexyl)-2'-deoxyadenosine

N6-(6-Aminohexyl)-2'-deoxyadenosine is a modified nucleoside that has garnered significant interest in the scientific community. Its structure, featuring a six-carbon aliphatic linker with a terminal amino group attached to the N6 position of the adenine base, makes it a versatile tool for a multitude of applications. This functional handle allows for the conjugation of various molecules, such as fluorescent dyes, biotin, or other bioactive compounds, to the deoxyadenosine moiety. This capability is instrumental in the development of probes for studying DNA-protein interactions, in the construction of affinity chromatography matrices for the purification of adenosine-binding proteins, and as a building block in the synthesis of modified oligonucleotides for therapeutic and diagnostic purposes.

Strategic Approach to Synthesis: The 2'-Deoxyinosine Route

The synthesis of N6-substituted 2'-deoxyadenosine derivatives can be approached through several synthetic routes. A particularly efficient and facile one-step method involves the direct conversion of 2'-deoxyinosine to the desired N6-substituted product. This strategy offers significant advantages over other methods, such as those employing the Mitsunobu reaction, by circumventing the need for protection of the sugar hydroxyl groups, thus streamlining the overall synthetic process.

The core of this approach lies in the activation of the C6 position of the inosine ring, facilitating nucleophilic substitution by an appropriate amine. The use of a phosphonium-based coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), has proven to be highly effective for this transformation.

A critical consideration in the synthesis of N6-(6-Aminohexyl)-2'-deoxyadenosine is the bifunctional nature of the 1,6-hexanediamine linker. To prevent undesirable side reactions, such as the formation of a bis-adenosine adduct, a protection strategy for one of the amino groups is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the coupling reaction conditions and its facile removal under acidic conditions. Therefore, the synthesis is strategically divided into three key stages:

-

Synthesis of N-Boc-1,6-diaminohexane: The selective mono-protection of 1,6-hexanediamine.

-

Coupling Reaction: The BOP-mediated coupling of N-Boc-1,6-diaminohexane with 2'-deoxyinosine.

-

Deprotection: The removal of the Boc protecting group to yield the final product.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Overall workflow for the synthesis of N6-(6-Aminohexyl)-2'-deoxyadenosine.

Detailed Experimental Protocol

Stage 1: Synthesis of N-Boc-1,6-diaminohexane

This procedure outlines the selective mono-protection of 1,6-hexanediamine to yield the key amine component for the subsequent coupling reaction.[1][2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,6-Hexanediamine | 116.21 | 58.0 g | 0.5 |

| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 21.8 g | 0.1 |

| Dichloromethane (DCM) | - | 400 mL | - |

| Triethylamine | 101.19 | 14.4 g | 0.1 |

| Deionized Water | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 1,6-hexanediamine (58.0 g, 0.5 mol) and triethylamine (14.4 g, 0.1 mol) in 300 mL of dichloromethane (DCM).

-

In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 0.1 mol) in 100 mL of DCM.

-

Slowly add the (Boc)₂O solution dropwise to the stirred solution of 1,6-hexanediamine and triethylamine at room temperature. The solution will become turbid.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

After the reaction is complete, filter the mixture to remove any precipitate.

-

Wash the filtrate with deionized water (3 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-1,6-diaminohexane as a viscous liquid.

Stage 2: Coupling of N-Boc-1,6-diaminohexane with 2'-Deoxyinosine

This stage involves the crucial C-N bond formation to link the protected diamine to the purine ring.[1]

dot graph TD { rankdir=LR; node [shape=plaintext]; edge [color="#34A853"];

} caption: Coupling of 2'-deoxyinosine with N-Boc-1,6-diaminohexane.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2'-Deoxyinosine | 252.24 | 2.52 g | 0.01 |

| N-Boc-1,6-diaminohexane | 216.32 | 2.60 g | 0.012 |

| BOP reagent | 442.28 | 5.31 g | 0.012 |

| DIPEA | 129.24 | 3.88 g (5.2 mL) | 0.03 |

| Anhydrous DMF | - | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2'-deoxyinosine (2.52 g, 0.01 mol), N-Boc-1,6-diaminohexane (2.60 g, 0.012 mol), and BOP reagent (5.31 g, 0.012 mol).

-

Add anhydrous N,N-Dimethylformamide (DMF) (50 mL) to the flask and stir the mixture until all solids are dissolved.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.88 g, 5.2 mL, 0.03 mol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a mobile phase of DCM:Methanol 9:1).

-

Once the reaction is complete, remove the DMF under high vacuum.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to isolate the N6-(6-(N-Boc-amino)hexyl)-2'-deoxyadenosine.

Stage 3: Deprotection of the Boc Group

The final step involves the removal of the Boc protecting group to yield the target molecule.[3][4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N6-(6-(N-Boc-amino)hexyl)-2'-deoxyadenosine | 450.54 | (from previous step) | ~0.01 |

| Trifluoroacetic acid (TFA) | 114.02 | 10 mL | - |

| Dichloromethane (DCM) | - | 10 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

Procedure:

-

Dissolve the purified N6-(6-(N-Boc-amino)hexyl)-2'-deoxyadenosine in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (20 mL total volume).

-

Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

-

Remove the TFA and DCM under reduced pressure.

-

Co-evaporate the residue with toluene (3 x 20 mL) to remove residual TFA.

-

Dissolve the residue in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The final product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or used directly for subsequent applications if the purity is sufficient.

Characterization of the Final Product

The identity and purity of the synthesized N6-(6-Aminohexyl)-2'-deoxyadenosine should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the deoxyribose sugar protons, the adenine base protons, and the protons of the hexyl chain. The disappearance of the large singlet corresponding to the tert-butyl protons of the Boc group (around 1.4 ppm) confirms successful deprotection.

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct signals for each carbon atom in the molecule.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the final product. The expected [M+H]⁺ ion for N6-(6-Aminohexyl)-2'-deoxyadenosine (C₁₆H₂₆N₆O₃, Molecular Weight: 350.42 g/mol ) would be at m/z 351.43.[5][6]

Conclusion

This guide has presented a detailed and reliable protocol for the synthesis of N6-(6-Aminohexyl)-2'-deoxyadenosine. The one-step conversion of 2'-deoxyinosine, coupled with a straightforward protection and deprotection strategy, offers an efficient and high-yielding route to this valuable nucleoside analogue. The methodologies and analytical guidance provided herein are intended to empower researchers in their pursuit of novel scientific discoveries and the development of innovative therapeutic and diagnostic tools.

References

-

Wan, Y., et al. (2005). A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives. Organic Letters, 7(26), 5877-5880. [Link]

- Google Patents. (2016). Synthetic method of N-Boc-1,6-hexamethylene diamine. CN105294502A.

-

ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

-

PubMed. (1986). Applications of BOP Reagent in Solid Phase Synthesis. Advantages of BOP Reagent for Difficult Couplings Exemplified by a Synthesis of [Ala 15]-GRF(1-29)-NH2. [Link]

-

ResearchGate. (2016). Deprotection of different N-Boc-compounds. [Link]

-

Smith, A. B., & Jones, C. D. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(4), 567-573. [Link]

-

FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

-

Wikipedia. (n.d.). BOP reagent. [Link]

-

PubMed. (1977). Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents. [Link]

-

PubChem. (n.d.). 2'-Deoxyadenosine. [Link]

-

Chemical Point. (n.d.). N6-(6-Aminohexyl)-2'-deoxyadenosine. [Link]

-

Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-dATP. [Link]

-

Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-dATP-ATTO-665. [Link]

-

PubMed. (1994). Characterization and partial purification of mRNA N6-adenosine methyltransferase from HeLa cell nuclei. Internal mRNA methylation requires a multisubunit complex. [Link]

-

PubMed. (1997). Purification and cDNA cloning of the AdoMet-binding subunit of the human mRNA (N6-adenosine)-methyltransferase. [Link]

Sources

- 1. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]

- 2. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

An In-depth Technical Guide to N6-(6-Aminohexyl)-2'-deoxyadenosine: Properties, Applications, and Methodologies

This guide provides a comprehensive technical overview of N6-(6-Aminohexyl)-2'-deoxyadenosine, a modified nucleoside with significant applications in biochemical research and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the molecule's core properties, its utility in various experimental contexts, and detailed protocols for its application.

Core Molecular Profile

N6-(6-Aminohexyl)-2'-deoxyadenosine is a derivative of deoxyadenosine, a fundamental component of DNA. The key modification is the attachment of a six-carbon aminohexyl linker to the N6 position of the adenine base. This structural alteration is pivotal to its functionality, providing a reactive primary amine for conjugation to other molecules or solid supports without significantly disrupting the purine's ability to engage in molecular interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₆N₆O₃ | [1] |

| Molecular Weight | 350.42 g/mol | [1] |

| CAS Number | 147218-60-8 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of N6-(6-Aminohexyl)-2'-deoxyadenosine

The synthesis of N6-substituted deoxyadenosine derivatives can be efficiently achieved through a one-step reaction.[2] This approach offers a significant advantage over multi-step protection-deprotection strategies, enhancing yield and simplifying the purification process.

Principle of Synthesis

The synthesis involves the direct displacement of the 6-oxo group of 2'-deoxyinosine with an amine, in this case, 1,6-diaminohexane. The reaction is facilitated by a coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF). The sugar hydroxyl groups of 2'-deoxyinosine do not require protection, which streamlines the process.

Exemplary Synthesis Workflow

Caption: A generalized workflow for the one-step synthesis of N6-(6-Aminohexyl)-2'-deoxyadenosine.

Key Applications in Research and Development

The unique structural features of N6-(6-Aminohexyl)-2'-deoxyadenosine make it a versatile tool in several research domains.

Affinity Chromatography

The terminal amino group on the hexyl chain allows for the covalent immobilization of this nucleoside onto a solid support, such as agarose beads. The resulting affinity matrix can be used to purify proteins that bind to adenosine or its derivatives, including kinases, dehydrogenases, and other ATP-binding proteins. The triphosphate form, N6-(6-aminohexyl)-ATP, is particularly effective for this application.

This protocol provides a general framework for using N6-(6-aminohexyl)-ATP-agarose for the affinity purification of ATP-binding proteins.

Materials:

-

Affinity Resin: N6-(6-aminohexyl)-ATP-agarose

-

Binding/Wash Buffer: 20 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, pH 7.5. The inclusion of a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) can minimize non-specific binding.

-

Elution Buffer: Binding/Wash Buffer containing a competitive ligand (e.g., 10 mM ATP or ADP).

-

Protein Sample: Cleared cell lysate containing the target ATP-binding protein.

Procedure:

-

Resin Equilibration:

-

Gently resuspend the N6-(6-aminohexyl)-ATP-agarose slurry.

-

Transfer the desired amount of resin to a suitable chromatography column.

-

Allow the storage buffer to drain.

-

Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.

-

-

Sample Loading:

-

Apply the cleared cell lysate to the equilibrated column. For optimal binding, perform this step at 4°C.

-

Allow the lysate to flow through the column at a slow, controlled rate. The sample can be re-applied to the column to maximize binding.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound protein by applying the Elution Buffer to the column.

-

Collect fractions and monitor the protein concentration of each fraction.

-

Alternatively, a step or linear gradient of the competing ligand can be used for elution.

-

-

Analysis:

-

Analyze the collected fractions for the presence of the target protein using SDS-PAGE, Western blotting, or activity assays.

-

Caption: Workflow for affinity purification of ATP-binding proteins.

Molecular Probes and Ligand Development

The aminohexyl linker serves as a convenient attachment point for fluorescent dyes, biotin, or other reporter molecules. This allows for the creation of molecular probes to study nucleoside transporters and adenosine receptors. The triphosphate derivative, N6-(6-Aminohexyl)-dATP, can be labeled with fluorophores such as Cy3 or ATTO dyes for use in various molecular biology applications.[3][4]

Anticancer and Antiviral Research

N6-substituted adenosine analogs have garnered significant interest for their therapeutic potential. While direct studies on N6-(6-Aminohexyl)-2'-deoxyadenosine are limited, related compounds like cordycepin (3'-deoxyadenosine) provide a strong rationale for its investigation in these areas.

Many cancer cells overexpress adenosine receptors, particularly the A3 adenosine receptor (A3AR).[5] Activation of A3AR can trigger signaling pathways that lead to apoptosis (programmed cell death) and inhibition of tumor growth.[5] N6-substituted adenosines can act as agonists for these receptors.

The signaling cascade initiated by A3AR activation is complex and can involve multiple pathways. Typically, A3AR couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] These events can culminate in the activation of downstream pathways, such as the MAPK/ERK pathway, which play roles in cell proliferation and survival.[6]

Caption: Simplified signaling pathway of the A3 adenosine receptor.

This protocol outlines a general method for evaluating the cytotoxic effects of N6-(6-Aminohexyl)-2'-deoxyadenosine on cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a line known to overexpress A3AR)

-

Complete cell culture medium

-

N6-(6-Aminohexyl)-2'-deoxyadenosine stock solution (dissolved in a suitable solvent like DMSO or sterile water)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based assay)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the N6-(6-Aminohexyl)-2'-deoxyadenosine stock solution in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assay:

-

At the end of the incubation period, add the cell viability assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Conclusion and Future Perspectives

N6-(6-Aminohexyl)-2'-deoxyadenosine is a valuable and versatile molecule for researchers in biochemistry, molecular biology, and drug discovery. Its utility as a tool for affinity purification and as a scaffold for the development of molecular probes is well-established. Furthermore, the potential of N6-substituted deoxyadenosine derivatives as anticancer and antiviral agents warrants further investigation. The methodologies and conceptual frameworks presented in this guide are intended to provide a solid foundation for the effective application of this compound in a research setting. As our understanding of the molecular targets of such modified nucleosides expands, so too will the scope of their applications in both basic and translational science.

References

-

Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-ATP. Retrieved from [Link]

-

Yin, G., et al. (2019). Functions of N6-methyladenosine and its role in cancer. PubMed. Retrieved from [Link]

-

Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-dATP-ATTO-665. Retrieved from [Link]

-

QIAGEN. (n.d.). Manual purification of 6xHis-tagged proteins from E. coli using Ni-NTA Superflow Columns Protocol. Retrieved from [Link]

-

Klapötke, T. M., et al. (n.d.). Preparation of a neutral nitrogen allotrope hexanitrogen C2h-N6. PubMed Central. Retrieved from [Link]

-

Shtanko, O., et al. (n.d.). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. National Institutes of Health. Retrieved from [Link]

-

Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-dATP, Adenosines labeled with free Amino groups. Retrieved from [Link]

-

Cristalli, G., et al. (1994). Synthesis and biological evaluation of N6-cycloalkyl derivatives of 1-deazaadenine nucleosides: a new class of anti-human immunodeficiency virus agents. PubMed. Retrieved from [Link]

-

Chen, Y., et al. (2022). Antiviral Potential of Small Molecules Cordycepin, Thymoquinone, and N6, N6-Dimethyladenosine Targeting SARS-CoV-2 Entry Protein ADAM17. MDPI. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Affinity Chromatography. Retrieved from [Link]

-

Basak, A., et al. (2018). Enzymatic bypass of an N6-deoxyadenosine DNA–ethylene dibromide–peptide cross-link by translesion DNA polymerases. PubMed Central. Retrieved from [Link]

-

Wu, W., et al. (2007). Synthesis of N6,N6-bis-(2-nitrobenzyl)-2′-deoxyadenosine analogs... ResearchGate. Retrieved from [Link]

-

Antiviral Drugs Mechanisms of Action, Animation. (2020). YouTube. Retrieved from [Link]

-

Starostin, V. V., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PubMed Central. Retrieved from [Link]

-

Mao, X., et al. (2022). Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. MDPI. Retrieved from [Link]

-

Roche Applied Science. (n.d.). 5.2 Protein purification. Retrieved from [Link]

-

Nakamura, K., et al. (2006). Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation. PubMed. Retrieved from [Link]

-

Li, Y., et al. (2023). The role and mechanisms of cordycepin in inhibiting cancer cells. PubMed Central. Retrieved from [Link]

-

Gati, W. P., et al. (1991). A new fluorescent probe for the equilibrative inhibitor-sensitive nucleoside transporter. 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA)-chi 2-fluorescein. PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N6-(6-Aminohexyl)-dATP-ATTO-665, N6-(6-Amino)hexyl-dATP - Jena Bioscience [jenabioscience.com]

- 4. N6-(6-Aminohexyl)-dATP-Cy3, N6-(6-Amino)hexyl-dATP - Jena Bioscience [jenabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

N6-(6-Aminohexyl)-2'-deoxyadenosine IUPAC name

An In-Depth Technical Guide to N6-(6-Aminohexyl)-2'-deoxyadenosine: Properties, Synthesis, and Applications in Bioconjugation and Affinity Chromatography

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N6-(6-Aminohexyl)-2'-deoxyadenosine, a critical molecular tool for researchers in biochemistry, molecular biology, and drug development. We will move beyond a simple description of the molecule to explore the causality behind its versatile applications, focusing on its role as a cornerstone for affinity ligand synthesis and bioconjugation.

Core Identity and Physicochemical Properties

N6-(6-Aminohexyl)-2'-deoxyadenosine is a modified nucleoside derived from 2'-deoxyadenosine. The key modification is the attachment of a six-carbon aliphatic chain (a hexyl group) to the N6 position of the adenine base, terminating in a primary amine (-NH2). This terminal amine is the molecule's reactive handle, making it an invaluable building block for further chemical modification.

IUPAC Name: 9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-N-(6-aminohexyl)-9H-purin-6-amine

The parent molecule, 2'-deoxyadenosine, consists of an adenine base linked to a deoxyribose sugar.[1] The N6 position is the exocyclic amine of the adenine ring. The introduction of the aminohexyl spacer arm physically separates the adenine moiety from the terminal reactive amine, which is crucial for minimizing steric hindrance when it is conjugated to larger molecules or solid supports. This ensures that the adenosine portion remains accessible for specific binding interactions with target proteins.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 147218-60-8 | [2][3] |

| Molecular Formula | C₁₆H₂₆N₆O₃ | [3] |

| Molecular Weight | 350.42 g/mol | [3] |

| Appearance | Typically a white to off-white solid | N/A |

| Purity | ≥ 95% (by HPLC) is common for commercial grades | [4][5][6][7][8][9] |

| Solubility | Soluble in water and polar organic solvents like DMF | N/A |

Strategic Importance in Bioconjugation

The primary utility of N6-(6-Aminohexyl)-2'-deoxyadenosine stems from its bifunctional nature. The deoxyadenosine component acts as a specific recognition motif for a wide range of biological targets, particularly ATP/dATP-dependent enzymes like kinases, polymerases, and helicases. The terminal primary amine on the hexyl linker provides a nucleophilic site for covalent attachment to various substrates.

This structure allows for the creation of a diverse array of molecular probes and tools:

-

Fluorescent Analogs: The amine can be readily coupled to fluorophores (e.g., FAM, ROX, JOE, ATTO dyes) to create fluorescent dATP analogs.[5][6][8][9] These are essential reagents for techniques like fluorescence polarization, FRET, and high-throughput screening assays to study enzyme kinetics and inhibitor binding.

-

Biotinylated Probes: Conjugation to biotin enables the use of streptavidin-based detection systems, which are widely used in ELISAs, Western blotting, and other pull-down assays.

-

Affinity Resins: The molecule can be immobilized onto solid supports, such as agarose beads, to create affinity chromatography matrices for the purification of adenosine-binding proteins.[10][11]

A facile one-step method for synthesizing N6-substituted 2'-deoxyadenosine derivatives has been developed by treating 2'-deoxyinosine with the desired amine in the presence of coupling agents, achieving excellent yields.[12] This has streamlined the creation of custom derivatives for specific research needs.

Experimental Workflow: Preparation of an Adenosine-Specific Affinity Resin

This section provides a detailed protocol for the immobilization of N6-(6-Aminohexyl)-2'-deoxyadenosine onto an activated solid support to create an affinity chromatography column. This is a foundational technique for isolating and purifying proteins that bind adenosine, ADP, or ATP.

Principle: The workflow is based on the covalent coupling of the primary amine of the ligand to a pre-activated chromatography resin, typically through stable amide bond formation. The resulting resin selectively binds proteins with affinity for the adenosine moiety, allowing for their separation from a complex mixture.

Caption: Workflow for immobilizing N6-(6-Aminohexyl)-2'-deoxyadenosine.

Step-by-Step Methodology

Materials:

-

N6-(6-Aminohexyl)-2'-deoxyadenosine

-

NHS (N-hydroxysuccinimide)-activated agarose resin

-

Coupling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), 0.5 M NaCl, pH 8.3

-

Wash Solution: Cold 1 mM HCl

-

Blocking Buffer: 0.1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine, pH 8.0

-

Alternating Wash Buffers:

-

Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0

-

Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

-

-

Empty chromatography column

Protocol:

-

Resin Preparation:

-

Weigh out the desired amount of NHS-activated agarose resin into a sintered glass funnel.

-

Immediately wash the resin with 15-20 bed volumes of ice-cold 1 mM HCl. This step is critical to wash away preserving agents and to protonate amines on the resin, preventing premature hydrolysis of the reactive NHS esters.

-

-

Ligand Coupling:

-

Dissolve N6-(6-Aminohexyl)-2'-deoxyadenosine in the Coupling Buffer to a final concentration of 5-10 mg/mL.

-

Quickly transfer the washed resin to the ligand solution in a suitable reaction vessel.

-

Incubate the slurry overnight at 4°C with gentle end-over-end rotation. The slightly alkaline pH (8.3) of the coupling buffer deprotonates the primary amine of the ligand, enhancing its nucleophilicity to attack the NHS ester, while the low temperature helps to control the rate of hydrolysis of the NHS esters.

-

-

Blocking and Washing:

-

After coupling, collect the resin by centrifugation or filtration.

-

Transfer the resin to the Blocking Buffer and incubate for 2-4 hours at room temperature. This step deactivates any remaining NHS esters that did not react with the ligand, preventing non-specific binding of proteins to the matrix later on.

-

Wash the resin extensively to remove unreacted ligand and blocking agent. Perform at least three cycles of washing with Buffer A followed by Buffer B. This alternating pH wash is highly effective at removing non-covalently adsorbed molecules.

-

-

Final Equilibration:

-

Wash the resin with 10 bed volumes of the intended binding buffer (e.g., PBS, pH 7.4).

-

The resin is now ready to be packed into a column for affinity purification experiments.[13]

-

Application in Purinergic Signaling Research

While the primary use of N6-(6-Aminohexyl)-2'-deoxyadenosine is as a synthetic intermediate, its phosphorylated form, N6-(6-Aminohexyl)-dATP, and related adenosine analogs serve as ligands for purinergic receptors.[4][14] These receptors, particularly the adenosine receptor subtypes (A1, A2A, A2B, A3), are G-protein coupled receptors (GPCRs) that play vital roles in cardiovascular, neurological, and immune systems.

The ability to create modified adenosine analogs is central to mapping the structure-activity relationships (SAR) of these receptors. For instance, attaching different groups via the hexyl linker can modulate receptor affinity and selectivity, aiding in the design of novel therapeutic agents.

Sources

- 1. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N6-(6-AMINOHEXYL)-2'-DEOXYADENOSINE CAS#: 147218-60-8 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. N6-(6-Aminohexyl)-dATP-6-JOE, N6-(6-Amino)hexyl-dATP - Jena Bioscience [jenabioscience.com]

- 6. N6-(6-Aminohexyl)-dATP-6-FAM, N6-(6-Amino)hexyl-dATP - Jena Bioscience [jenabioscience.com]

- 7. N6-(6-Aminohexyl)-dATP, Adenosines labeled with free Amino groups (-NH2) - Jena Bioscience [jenabioscience.com]

- 8. N6-(6-Aminohexyl)-dATP-5-FAM, N6-(6-Amino)hexyl-dATP - Jena Bioscience [jenabioscience.com]

- 9. N6-(6-Aminohexyl)-ATP-6-ROX, N6-(6-Amino)hexyl-ATP - Jena Bioscience [jenabioscience.com]

- 10. The synthesis of three AMP-analogues: N6-(6-aminohexyl)-adenosine 5'-monophosphate, N6-(6-aminohexyl)-adenosine 2',5'-bisphosphate, and N6-(6-aminohexyl)-adenosine 3',5'-bisphosphate and their application as general ligands in biospecific affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of antibodies for the cytokinin N6-(delta 2-isopentenyl) adenosine by affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overview of Affinity Purification | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. jenabioscience.com [jenabioscience.com]

The Versatile Probe: A Technical Guide to N6-(6-Aminohexyl)-2'-deoxyadenosine triphosphate

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, precision tools are paramount. Among the arsenal of modified nucleotides, N6-(6-Aminohexyl)-2'-deoxyadenosine triphosphate (N6-(6-Aminohexyl)-dATP) emerges as a remarkably versatile analog of deoxyadenosine triphosphate (dATP). Its defining feature, a six-carbon aliphatic chain terminating in a primary amine attached to the N6 position of the adenine base, provides a reactive handle for a multitude of applications without significantly disrupting the hydrogen bonding face of the nucleobase. This guide offers an in-depth exploration of N6-(6-Aminohexyl)-dATP, from its fundamental properties to its practical applications, grounded in established scientific principles and field-proven insights.

Core Characteristics of N6-(6-Aminohexyl)-dATP

Understanding the physicochemical properties of N6-(6-Aminohexyl)-dATP is fundamental to its effective application. The introduction of the aminohexyl group imparts unique characteristics that are pivotal to its utility.

Chemical Structure and Properties

The structure of N6-(6-Aminohexyl)-dATP is characterized by the dATP core with an appended aminohexyl linker. This modification subtly alters its properties compared to the canonical dATP.

| Property | Value | Source |

| Molecular Formula | C16H29N6O12P3 (free acid) | [1] |

| Molecular Weight | 590.36 g/mol (free acid) | [1] |

| CAS Number | 106519-33-9 | [2] |

| Purity (typical) | ≥ 95% (HPLC) | [2] |

| Form | Solution in water | [2] |

| pH | 7.5 ± 0.5 | [2] |

| Spectroscopic Properties | λmax: 266 nm, ε: 16.2 L mmol-1 cm-1 (in Tris-HCl) | [2] |

Expert Insight: The primary amine on the hexyl linker is the key to the versatility of this molecule. With a pKa around 10, it is protonated and positively charged at physiological pH, a factor to consider in buffer selection for various applications. This amine serves as a nucleophile, readily available for conjugation to a variety of molecules such as fluorescent dyes, biotin, or solid supports for affinity chromatography.

Storage and Handling

Like most nucleotide triphosphates, N6-(6-Aminohexyl)-dATP is susceptible to hydrolysis. Proper storage is crucial to maintain its integrity.

-

Storage: Store at -20°C for long-term stability.[1]

-

Short-term exposure: Limited exposure to ambient temperatures (up to one week cumulative) is generally acceptable.[1]

-

Handling: Before use, it is advisable to briefly centrifuge the vial to collect the solution at the bottom.[2]

Trustworthiness Check: The triphosphate chain is the most labile part of the molecule. Repeated freeze-thaw cycles should be avoided as they can contribute to hydrolysis, leading to the accumulation of the corresponding diphosphate and monophosphate forms, which can act as inhibitors in enzymatic reactions. Aliquoting the stock solution upon first use is a highly recommended practice.

Synthesis and Purification: Ensuring Quality and Purity

The synthesis of N6-(6-Aminohexyl)-dATP is a multi-step process that requires careful execution and rigorous purification to ensure its suitability for sensitive biochemical assays.

Synthetic Strategy

The synthesis typically involves the modification of the parent nucleoside, 2'-deoxyadenosine, followed by phosphorylation to the triphosphate. A common approach involves the regioselective alkylation of the N6 position.

Sources

An In-Depth Technical Guide to the Enzymatic Recognition of N6-(6-Aminohexyl)-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(6-Aminohexyl)-2'-deoxyadenosine is a modified nucleoside that has garnered significant interest in biotechnology and drug development. Its unique chemical handle, an aminohexyl group at the N6 position of adenine, allows for a wide range of applications, from the generation of high-affinity aptamers to the development of novel therapeutic agents. The successful application of this modified nucleoside is fundamentally dependent on its recognition and processing by various enzymes, particularly DNA polymerases. This guide provides a comprehensive overview of the enzymatic recognition of N6-(6-Aminohexyl)-2'-deoxyadenosine, detailing the structural basis of this interaction, experimental protocols for its characterization, and its diverse applications.

Introduction: The Significance of N6-Modified Deoxyadenosine

The modification of nucleobases offers a powerful tool for expanding the chemical diversity of DNA and RNA, leading to novel functionalities and applications. N6-(6-Aminohexyl)-2'-deoxyadenosine (N6-AHD-dA) is a prime example of such a modification. The primary amino group at the terminus of the hexyl linker serves as a versatile point of attachment for various molecules, including fluorophores, biotin, and cross-linking agents, without significantly disrupting the Watson-Crick base-pairing face of the adenine ring.[1][2][3][4][5][6] This property makes N6-AHD-dATP a valuable substrate for enzymatic incorporation into DNA.

The ability of DNA polymerases to recognize and incorporate this modified nucleotide is a critical determinant of its utility. Understanding the kinetics and structural basis of this recognition allows researchers to select the appropriate enzymatic tools and to design experiments that leverage the unique properties of N6-AHD-dA.

The Enzymatic Landscape: Key Players in N6-AHD-dATP Recognition

A variety of DNA polymerases can recognize and incorporate N6-(6-Aminohexyl)-2'-deoxyadenosine 5'-triphosphate (N6-AHD-dATP). The efficiency and fidelity of this incorporation vary depending on the polymerase family and its specific structural features.

Translesion Synthesis (TLS) Polymerases: A Promiscuous Approach

Translesion synthesis polymerases are a class of enzymes specialized in bypassing DNA lesions that stall replicative polymerases.[7][8] These enzymes often possess a more open and flexible active site, which can accommodate bulky adducts on the template strand or modified incoming nucleotides.

-

Human Polymerase η (hPol η): hPol η is known for its ability to bypass a variety of DNA lesions. Studies on structurally related N6-modified adenosines, such as 1,N6-ethenodeoxyadenosine (εdA), have shown that hPol η can incorporate nucleotides opposite the lesion.[9][10] The accommodation of such modifications is often facilitated by the ability of the polymerase to induce different conformations of the adducted base.[9][10] While specific kinetic data for N6-AHD-dATP with hPol η is not extensively published, its known promiscuity suggests it is a viable candidate for incorporation.

-

Human Polymerase ι (hPol ι) and κ (hPol κ): Similar to hPol η, hPol ι and hPol κ are also involved in bypassing DNA damage.[8] Their capacity to handle modified templates suggests a potential for incorporating N6-AHD-dATP. For instance, hPol ι has been shown to primarily produce a single nucleotide incorporation product opposite a bulky N6-dA-peptide lesion.[8]

Terminal deoxynucleotidyl Transferase (TdT): Template-Independent Incorporation

Terminal deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that synthesizes DNA in a template-independent manner.[11] This enzyme is highly versatile in its substrate acceptance and can incorporate a wide range of modified nucleotides.[12] TdT is a key enzyme for the 3'-end labeling of DNA with N6-AHD-dA, as it can efficiently add one or more of these modified nucleotides to the terminus of a DNA strand.[13]

Replicative Polymerases: A More Stringent Recognition

High-fidelity replicative polymerases, such as those from the Pol A and Pol B families, generally exhibit lower tolerance for modified nucleotides. However, some members, like E. coli DNA polymerase I (Kornberg polymerase), have been shown to incorporate N6-modified dATP analogs.[13][14][15] The efficiency of incorporation is typically lower compared to TLS polymerases and is highly dependent on the nature and size of the modification.

Structural Basis of Recognition: A Glimpse into the Active Site

X-ray crystallography studies of human DNA polymerase η (hpol η) in complex with a template containing εdA have revealed that the enzyme can accommodate the bulky lesion by allowing the modified base to adopt different conformations (syn or anti).[9][10] The incoming nucleotide can then be positioned for catalysis. In the case of N6-AHD-dATP, the flexible hexylamino linker likely allows the adenine base to orient itself within the active site to form the necessary hydrogen bonds for base pairing with a template thymine, while the linker itself is accommodated in the major groove of the DNA.

Experimental Workflows for Characterizing Enzymatic Recognition

The characterization of N6-AHD-dATP incorporation by a given polymerase is essential for its effective use. The following protocols outline key experiments for this purpose.

Primer Extension Assay

This assay provides a qualitative and semi-quantitative assessment of a polymerase's ability to incorporate N6-AHD-dATP and to extend the DNA chain thereafter.

Protocol:

-

Design and prepare a primer-template system:

-

A short (e.g., 20-mer) fluorescently labeled primer.

-

A longer (e.g., 40-mer) template with a known sequence.

-

-

Set up the reaction:

-

Combine the annealed primer-template duplex, the DNA polymerase of interest, reaction buffer with MgCl₂, and a mixture of dNTPs.

-

In the experimental tube, replace the natural dATP with N6-AHD-dATP.

-

Include a control reaction with only natural dNTPs.

-

-

Incubate the reaction:

-

Allow the reaction to proceed at the optimal temperature for the polymerase for a defined period.

-

-

Analyze the products:

-

Stop the reaction by adding a formamide-containing loading buffer.

-

Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the fluorescently labeled DNA fragments.

-

Expected Results: Successful incorporation and extension will result in a full-length product band in the lane containing N6-AHD-dATP. Stalling or premature termination will be indicated by the presence of shorter DNA fragments.

Steady-State Kinetic Analysis

To quantify the efficiency of N6-AHD-dATP incorporation, steady-state kinetic analysis is performed. This allows for the determination of the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Protocol:

-

Set up reactions with varying substrate concentrations:

-

Use the same primer-template system as in the primer extension assay.

-

Prepare a series of reactions with increasing concentrations of either natural dATP or N6-AHD-dATP, while keeping the concentrations of the other three dNTPs constant and saturating.

-

-

Perform time-course experiments:

-

For each substrate concentration, take aliquots at different time points and quench the reaction.

-

-

Quantify product formation:

-

Separate the products by denaturing PAGE and quantify the amount of extended primer using a phosphorimager or fluorescence scanner.

-

-

Determine kinetic parameters:

-

Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

The catalytic efficiency is calculated as kcat/Kₘ.[16]

-

Data Presentation:

| Substrate | Kₘ (µM) | Vₘₐₓ (relative units) | Catalytic Efficiency (kcat/Kₘ) |

| Natural dATP | Value | Value | Value |

| N6-AHD-dATP | Value | Value | Value |

Table 1: Example of a data summary table for steady-state kinetic analysis.

Applications in Research and Development

The ability to enzymatically incorporate N6-AHD-dA into DNA has opened up a wide array of applications.

SELEX and Aptamer Development

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a technique used to generate aptamers, which are short single-stranded DNA or RNA molecules that bind to specific targets.[17][18][19][20] The incorporation of modified nucleotides like N6-AHD-dATP into the initial oligonucleotide library can enhance the structural and chemical diversity of the aptamers, potentially leading to improved binding affinity and specificity.[17][18][21] The aminohexyl group can also be used for post-SELEX modification to attach functional moieties.

DNA Labeling and Detection

The terminal amino group of N6-AHD-dA provides a convenient handle for the attachment of reporter molecules such as fluorophores and biotin.[4][5] This allows for the enzymatic generation of labeled DNA probes for use in various applications, including:

-

Fluorescence in situ hybridization (FISH)

-

Microarray analysis

-

Blotting techniques

Cross-linking Studies

The amino group can be chemically modified to introduce a photo-activatable cross-linking agent. Upon incorporation into DNA, this allows for the study of DNA-protein interactions by covalently trapping interacting proteins when exposed to UV light.

Conclusion and Future Perspectives

The enzymatic recognition of N6-(6-Aminohexyl)-2'-deoxyadenosine is a cornerstone of its utility in modern molecular biology and biotechnology. The promiscuity of certain DNA polymerases, particularly TLS enzymes and TdT, allows for the efficient incorporation of this modified nucleotide into DNA. This capability, coupled with the versatile chemical handle provided by the aminohexyl group, has paved the way for significant advancements in aptamer development, DNA labeling, and the study of macromolecular interactions.

Future research in this area will likely focus on the discovery and engineering of novel DNA polymerases with enhanced efficiency and fidelity for incorporating N6-AHD-dATP and other modified nucleotides. Furthermore, the development of new chemical functionalities that can be attached to the aminohexyl group will continue to expand the repertoire of applications for this versatile modified nucleoside.

References

- Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η. PubMed.

- DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. PubMed Central.

- Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η. NIH.

- Application Notes and Protocols for N6-Methyl-DA CEP in SELEX for Aptamer Development. Benchchem.

- Structural Basis for The Recognition of Deaminated Nucleobases by An Archaeal DNA Polymerase. PubMed Central.

- Enzymatic bypass of an N6-deoxyadenosine DNA–ethylene dibromide–peptide cross-link by translesion DNA polymerases. PubMed Central.

- Preparation of N6-[N-(6-aminohexyl)

- Unscheduled m6A Deposition in RNA via m6ATP Incorporation by DNA Polymerases. PubMed Central.

- Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase. PubMed Central.

-

N6-(6-Amino)hexyl-dATP. Jena Bioscience. [Link]

-

N6-(6-Aminohexyl)-ATP. Jena Bioscience. [Link]

- Enzymatic deamination of the epigenetic nucleoside N6-methyladenosine regul

-

N6-(6-Aminohexyl)-dATP, Modified dATPs. Jena Bioscience. [Link]

- Synthesis of 8-(2-4 dinitrophenyl 2-6 aminohexyl) amino-adenosine 5' triphosphate: biological properties and potential uses. PubMed Central.

-

N6-(6-Aminohexyl)-dATP-ATTO-665, N6-(6-Amino)hexyl-dATP. Jena Bioscience. [Link]

- Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine. PubMed Central.

-

Nucleotides for SELEX/Aptamer Modification. Jena Bioscience. [Link]

- 2- and N6-functionalized adenosine-5'-diphosphate analogs for the inhibition of mortalin. Unknown Source.

- Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. PubMed Central.

- Terminal deoxynucleotidyl transferase: Properties and applic

- Modified nucleic acid aptamers: development, characterization, and biological applic

- Termination of DNA synthesis by N6-alkylated, not 3′-O-alkylated, photocleavable 2′-deoxyadenosine triphosph

- Selective Chemical Functionalization at N6-Methyladenosine Residues in DNA Enabled by Visible-Light-Mediated Photoredox C

-

DNA polymerase. Wikipedia. [Link]

-

N6-(6-Aminohexyl)-dATP-5-FAM, N6-(6-Amino)hexyl-dATP. Jena Bioscience. [Link]

- Recent advances in aptamer discovery, modification and improving performance. PubMed Central.

- Antibody-free enzyme-assisted chemical approach for detection of N6-methyladenosine. PubMed.

- Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides. PubMed Central.

- What DNA aptamer are being developed?.

-

N6-(6-Aminohexyl)-dATP, Adenosines labeled with free Amino groups. Jena Bioscience. [Link]

-

Which enzyme is used in DNA replication? How do these enzymes help in DNA replications?. Quora. [Link]

-

N6-(6-Aminohexyl)-ATP-6-ROX, N6-(6-Amino)hexyl-ATP. Jena Bioscience. [Link]

Sources

- 1. N6-(6-Amino)hexyl-dATP - Jena Bioscience [jenabioscience.com]

- 2. N6-(6-Aminohexyl)-dATP, Modified dATPs - Jena Bioscience [jenabioscience.com]

- 3. N6-(6-Aminohexyl)-dATP-ATTO-665, N6-(6-Amino)hexyl-dATP - Jena Bioscience [jenabioscience.com]

- 4. N6-(6-Aminohexyl)-dATP-5-FAM, N6-(6-Amino)hexyl-dATP - Jena Bioscience [jenabioscience.com]

- 5. N6-(6-Aminohexyl)-dATP, Adenosines labeled with free Amino groups (-NH2) - Jena Bioscience [jenabioscience.com]

- 6. N6-(6-Aminohexyl)-ATP-6-ROX, N6-(6-Amino)hexyl-ATP - Jena Bioscience [jenabioscience.com]

- 7. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic bypass of an N6-deoxyadenosine DNA–ethylene dibromide–peptide cross-link by translesion DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Terminal deoxynucleotidyl transferase: Properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 8-(2-4 dinitrophenyl 2-6 aminohexyl) amino-adenosine 5' triphosphate: biological properties and potential uses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA polymerase - Wikipedia [en.wikipedia.org]

- 15. quora.com [quora.com]

- 16. Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]

- 18. Modified nucleic acid aptamers: development, characterization, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What DNA aptamer are being developed? [synapse.patsnap.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability and Storage of N6-(6-Aminohexyl)-2'-deoxyadenosine

Abstract

N6-(6-Aminohexyl)-2'-deoxyadenosine is a critical reagent in various biochemical and molecular biology applications, including its use as a linker-modified nucleoside for the synthesis of labeled oligonucleotides and as a ligand in affinity chromatography. The integrity of this molecule is paramount for the accuracy and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the chemical stability of N6-(6-Aminohexyl)-2'-deoxyadenosine, delineates its primary degradation pathways, and establishes a set of best practices for its handling and storage to ensure long-term viability. We will delve into the mechanistic principles governing its stability and provide actionable protocols for researchers, scientists, and drug development professionals.

Introduction: Chemical Identity and Applications